molecular formula C13H19ClN2O3 B6217924 (2R)-2-amino-6-(phenylformamido)hexanoic acid hydrochloride CAS No. 2751602-86-3

(2R)-2-amino-6-(phenylformamido)hexanoic acid hydrochloride

Cat. No. B6217924
CAS RN: 2751602-86-3
M. Wt: 286.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-6-(phenylformamido)hexanoic acid hydrochloride, commonly referred to as PFH, is an organic compound used in scientific research and laboratory experiments. PFH is a white, crystalline solid, with a molecular weight of 281.7 g/mol and a melting point of 158-161°C. It is soluble in water, ethanol, and dimethyl sulfoxide. PFH is used as a reagent in various biochemical and physiological experiments, as well as a substrate in enzymatic reactions.

Mechanism of Action

PFH acts as a substrate for enzymes involved in biochemical and physiological processes. It is believed to be an inhibitor of the cytochrome P450 enzyme, which is involved in the metabolism of drugs. PFH is also believed to be an inhibitor of the enzyme chymotrypsin, which is involved in the digestion of proteins.
Biochemical and Physiological Effects
PFH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to inhibit the activity of enzymes involved in the digestion of proteins, such as chymotrypsin. Additionally, PFH has been shown to modulate the activity of various neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems.

Advantages and Limitations for Lab Experiments

The use of PFH in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is readily available. It can be used in a variety of biochemical and physiological experiments, and is relatively easy to use. Additionally, it is a relatively stable compound, and can be stored at room temperature for extended periods of time.
One limitation of PFH is that it is a relatively weak inhibitor of enzymes involved in drug metabolism, such as cytochrome P450. Additionally, it can be toxic if ingested, and should be handled with care when used in laboratory experiments.

Future Directions

In the future, PFH could be used in the development of drugs that target specific enzymes involved in drug metabolism. Additionally, it could be used in the development of drugs that modulate the activity of various neurotransmitter systems, such as the dopaminergic, serotonergic, and cholinergic systems. It could also be used to study the effects of various drugs on the activity of enzymes involved in the digestion of proteins, such as chymotrypsin. Finally, PFH could be used to study the effects of various drugs on the activity of other enzymes involved in biochemical and physiological processes.

Synthesis Methods

PFH can be synthesized by a variety of methods, including the reaction of 2-amino-6-chlorohexanoic acid with phenylformamide in aqueous solution, or by the reaction of 2-amino-6-chlorohexanoic acid with phenylformamide in anhydrous dimethylformamide.

Scientific Research Applications

PFH is used as a reagent in various biochemical and physiological experiments, as well as a substrate in enzymatic reactions. It has been used in studies of the catalytic activity of enzymes, such as chymotrypsin, and in the identification of active sites in proteins. PFH has also been used in studies of the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-6-(phenylformamido)hexanoic acid hydrochloride involves the reaction of L-lysine with phenyl isocyanate to form the intermediate N-phenylformyl-L-lysine. This intermediate is then reduced with sodium borohydride to form (2R)-2-amino-6-(phenylformamido)hexanoic acid, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "L-lysine", "Phenyl isocyanate", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: L-lysine is reacted with phenyl isocyanate in anhydrous DMF at room temperature for 24 hours to form N-phenylformyl-L-lysine.", "Step 2: The intermediate N-phenylformyl-L-lysine is then reduced with sodium borohydride in methanol at 0-5°C for 2 hours to form (2R)-2-amino-6-(phenylformamido)hexanoic acid.", "Step 3: The final compound is obtained by reacting (2R)-2-amino-6-(phenylformamido)hexanoic acid with hydrochloric acid in water at room temperature for 2 hours to form the hydrochloride salt of the compound." ] }

CAS RN

2751602-86-3

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.8

Purity

95

Origin of Product

United States

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